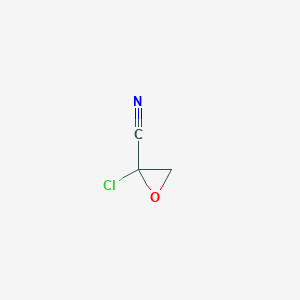
2-Chlorooxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorooxirane-2-carbonitrile is a chemical compound with the molecular formula C3H2ClNO. It is characterized by the presence of a three-membered oxirane ring, a nitrile group, and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorooxirane-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of chloroacetyl chloride with sodium cyanide in the presence of a base. This reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to achieve high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chlorooxirane-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy nitriles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxirane derivatives or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Ring-Opening Reactions: Catalysts such as tertiary amines or Lewis acids.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles.
Ring-Opening Reactions: Formation of β-hydroxy nitriles.
Oxidation and Reduction: Formation of oxirane derivatives or amines.
Scientific Research Applications
2-Chlorooxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chlorooxirane-2-carbonitrile involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-3-carbonitrile: Similar in having a nitrile group but differs in the presence of a chromene ring.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro and nitrile group but has a quinoline ring instead of an oxirane ring.
Uniqueness
2-Chlorooxirane-2-carbonitrile is unique due to its three-membered oxirane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
916141-26-9 |
|---|---|
Molecular Formula |
C3H2ClNO |
Molecular Weight |
103.51 g/mol |
IUPAC Name |
2-chlorooxirane-2-carbonitrile |
InChI |
InChI=1S/C3H2ClNO/c4-3(1-5)2-6-3/h2H2 |
InChI Key |
NHCMUGGWGYAEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


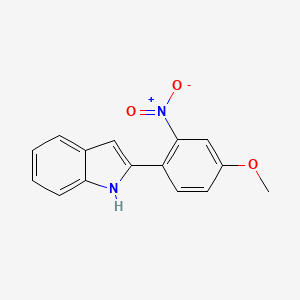
![4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine](/img/structure/B12602449.png)
propanedinitrile](/img/structure/B12602451.png)
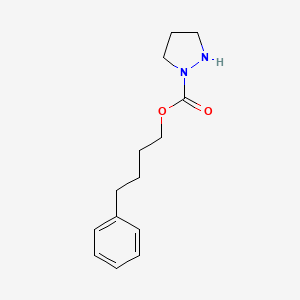
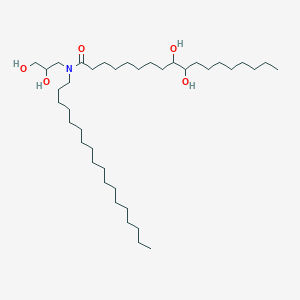
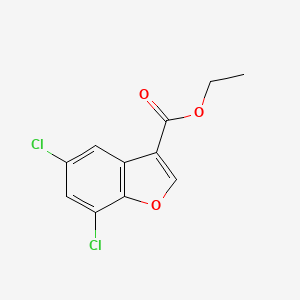
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)
![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)

![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)

![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
